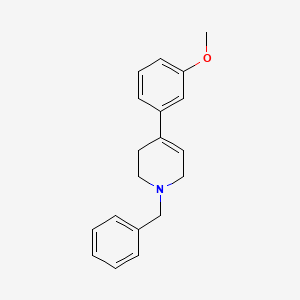![molecular formula C14H14O B3059431 [1,1'-Biphenyl]-2-ethanol CAS No. 111033-77-3](/img/structure/B3059431.png)
[1,1'-Biphenyl]-2-ethanol
Descripción general
Descripción
“[1,1’-Biphenyl]-2-ethanol” is a derivative of Biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
The synthesis of biphenyl compounds often involves the Grignard reaction . This reaction forms carbon-carbon bonds and is valuable for its ability to form such bonds . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether .Molecular Structure Analysis
The molecular structure of Biphenyl, the parent compound of “[1,1’-Biphenyl]-2-ethanol”, can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Chemical reactions involving Biphenyl could occur through anaerobic reductive dechlorination, aerobic metabolic degradation, or the coupling of anaerobic dechlorination and aerobic degradation .Physical and Chemical Properties Analysis
Biphenyl, the parent compound of “[1,1’-Biphenyl]-2-ethanol”, has properties such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be observed without changing the physical state of the matter observed .Aplicaciones Científicas De Investigación
Differentiation of Receptors
A study by Lands, Ludueña, and Buzzo (1967) discussed how structural modifications of similar compounds affect sympathomimetic activity, leading to the differentiation of β-receptor populations. This insight is crucial for understanding receptor responses in various tissues, such as the heart and bronchioles (Lands, Ludueña, & Buzzo, 1967).
Crystal Structure in Chemistry
Ainscough, Brodie, McLachlan, and Brown (1983) explored the crystal and molecular structure of a complex involving 1,1'-biphenyl-2,2'-diol and iron(III), which is pivotal for understanding the coordination and bonding in complex chemical structures (Ainscough et al., 1983).
Extraction in Environmental Sciences
Reis, Freitas, Ferreira, and Carvalho (2006) studied the extraction of a phenolic alcohol common in olive mill wastewater by emulsion liquid membranes, highlighting the environmental applications in waste treatment and pollution reduction (Reis et al., 2006).
Green Chemistry and Catalysis
Yadav and Lawate (2011) demonstrated the use of polyurea supported Pd–Cu catalysts in the production of 2-Phenyl ethanol, an important chemical in various consumer products. This research contributes to cleaner, more sustainable chemical production processes (Yadav & Lawate, 2011).
Controlled Release in Material Science
Zarandona, Barba, Guerrero, Caba, and Maté (2020) developed chitosan films with 2-phenyl ethanol for controlled release applications. This research has implications for the sustained delivery of bioactives in pharmaceutical and food industries (Zarandona et al., 2020).
Membrane Interactions in Biochemistry
Barry and Gawrisch (1994) investigated the interaction of ethanol with phospholipid bilayers, providing insights into the mechanisms of membrane-mediated effects of ethanol, which is essential for understanding cellular responses to alcohol (Barry & Gawrisch, 1994).
Enantioresolution in Pharmaceutical Chemistry
Ianni, Carotti, Intagliata, Macchiarulo, Chankvetadze, Pittalà, and Sardella (2020) focused on the semipreparative enantioresolution of specific inhibitors, crucial for the development of highly selective pharmaceuticals (Ianni et al., 2020).
Synthesis Process in Organic Chemistry
Zhang Wei-xing (2013) studied a new synthesis process for a key intermediate of cardiovascular drugs. Such research is pivotal for improving drug production efficiency and quality (Zhang Wei-xing, 2013).
Dechlorination in Environmental Chemistry
LaPierre, Guczi, Kranich, and Weiss (1978) conducted research on the hydrodechlorination of polychlorinated biphenyl, which is significant for addressing environmental contamination issues (LaPierre et al., 1978).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of [1,1’-Biphenyl]-2-ethanol is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in the immune evasion of cancer cells . By targeting this interaction, [1,1’-Biphenyl]-2-ethanol can potentially influence the immune response against cancer cells .
Mode of Action
[1,1’-Biphenyl]-2-ethanol interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1, thereby inhibiting the immune evasion mechanism of cancer cells . The compound’s mode of action is similar to that of other small-molecule inhibitors targeting the PD-1/PD-L1 pathway .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2-ethanol involve the PD-1/PD-L1 interaction and subsequent immune responses . By blocking this interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . The exact downstream effects of this interaction blockade are still under investigation.
Pharmacokinetics
It is generally understood that the physicochemical properties of a drug can strongly influence its adme properties . Therefore, further studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2-ethanol’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-1/PD-L1 interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2-ethanol. Factors such as light, temperature, and pollution could potentially alter the compound’s action Moreover, the compound’s action could also be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the immune system
Análisis Bioquímico
Biochemical Properties
[1,1’-Biphenyl]-2-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate for certain enzymes, leading to the formation of specific metabolites. For example, it may interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between [1,1’-Biphenyl]-2-ethanol and these enzymes can result in the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .
Cellular Effects
The effects of [1,1’-Biphenyl]-2-ethanol on cellular processes are diverse and can influence cell function in multiple ways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, [1,1’-Biphenyl]-2-ethanol may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2-ethanol exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, [1,1’-Biphenyl]-2-ethanol can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to anti-inflammatory effects. Furthermore, [1,1’-Biphenyl]-2-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of [1,1’-Biphenyl]-2-ethanol in laboratory settings can vary over time. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products. The long-term effects of [1,1’-Biphenyl]-2-ethanol on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to [1,1’-Biphenyl]-2-ethanol can result in changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2-ethanol in animal models can vary depending on the dosage administered. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, [1,1’-Biphenyl]-2-ethanol can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
[1,1’-Biphenyl]-2-ethanol is involved in various metabolic pathways, including those related to its oxidation and conjugation. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a crucial role in the metabolism of this compound. The oxidation of [1,1’-Biphenyl]-2-ethanol can lead to the formation of hydroxylated metabolites, which can further undergo conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the detoxification and elimination of [1,1’-Biphenyl]-2-ethanol from the body .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-2-ethanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of [1,1’-Biphenyl]-2-ethanol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2-ethanol can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of [1,1’-Biphenyl]-2-ethanol within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-(2-phenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSPLCIOVILMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622046 | |
| Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111033-77-3 | |
| Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)

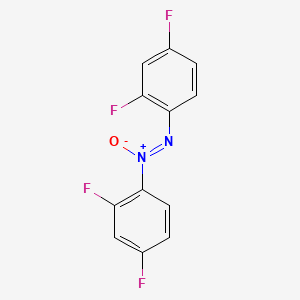

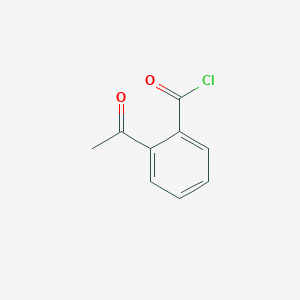

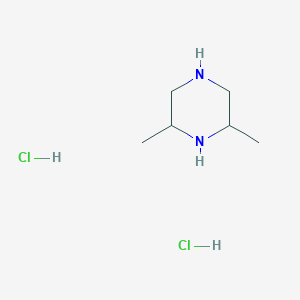
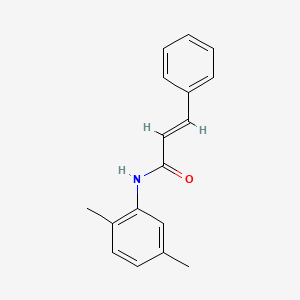
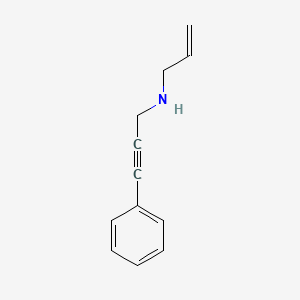
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)


